1-Cyclopentyl-3-(4-nitrophenyl)thiourea
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Overview
Description
1-Cyclopentyl-3-(4-nitrophenyl)thiourea is an organosulfur compound belonging to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopentyl-3-(4-nitrophenyl)thiourea can be synthesized through the reaction of cyclopentylamine with 4-nitrophenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction proceeds as follows:
Cyclopentylamine+4-Nitrophenyl isothiocyanate→this compound
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-(4-nitrophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 1-Cyclopentyl-3-(4-aminophenyl)thiourea.
Substitution: Formation of various substituted thiourea derivatives.
Scientific Research Applications
1-Cyclopentyl-3-(4-nitrophenyl)thiourea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(4-nitrophenyl)thiourea involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group and thiourea moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopentyl-3-phenylthiourea
- 1-Cyclopentyl-3-(2-methyl-4-nitrophenyl)thiourea
- 1,3-Bis(3,4-dichlorophenyl)thiourea
Uniqueness
1-Cyclopentyl-3-(4-nitrophenyl)thiourea is unique due to the presence of both a cyclopentyl group and a nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15N3O2S |
---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
1-cyclopentyl-3-(4-nitrophenyl)thiourea |
InChI |
InChI=1S/C12H15N3O2S/c16-15(17)11-7-5-10(6-8-11)14-12(18)13-9-3-1-2-4-9/h5-9H,1-4H2,(H2,13,14,18) |
InChI Key |
PYVNTQSLPNHUKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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